molecular formula C14H27N3O2 B5730288 N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide

N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide

Cat. No. B5730288
M. Wt: 269.38 g/mol
InChI Key: OLCBVKJFGQREIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide, also known as IBUPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. IBUPAM is a piperazine derivative that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide is not fully understood. However, it is believed to act through the modulation of various receptors and enzymes in the body. N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been found to interact with certain receptors such as the serotonin receptor and the dopamine receptor, which could explain its analgesic and anti-inflammatory properties. It has also been found to modulate the activity of certain enzymes such as cyclooxygenase, which could explain its role in the regulation of biochemical pathways in the body.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been found to have various biochemical and physiological effects in the body. It has been found to have analgesic and anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to modulate the activity of certain enzymes and proteins, which could have implications for the development of new drugs and therapies. However, the exact biochemical and physiological effects of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide are still being studied.

Advantages and Limitations for Lab Experiments

N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to working with N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. It is a complex compound that requires specialized equipment and expertise to synthesize and study. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. One area of research is the development of new drugs and therapies based on the properties of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. Another area of research is the study of the biochemical and physiological effects of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide in the body. This could lead to a better understanding of its mechanism of action and potential applications in medicine and pharmacology. Additionally, more research is needed to optimize the synthesis of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide and to develop new methods for its synthesis and purification.

Synthesis Methods

The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide involves a multi-step chemical process that includes the use of various reagents and solvents. The first step involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-N-methylpropanamide to form the final product N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide. The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been investigated for its role in the treatment of various diseases such as cancer, inflammation, and pain. It has been found to have anti-inflammatory and analgesic properties that make it a promising candidate for the development of new drugs. In the field of pharmacology, N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been studied for its interactions with various receptors and enzymes in the body. It has been found to modulate the activity of certain receptors and enzymes, which could lead to the development of new drugs with improved efficacy and safety. In the field of biochemistry, N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide has been investigated for its role in the regulation of various biochemical pathways in the body. It has been found to modulate the activity of certain enzymes and proteins, which could have implications for the development of new drugs and therapies.

properties

IUPAC Name

2-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-11(2)13(18)15-5-6-16-7-9-17(10-8-16)14(19)12(3)4/h11-12H,5-10H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBVKJFGQREIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCN(CC1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}propanamide

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